Nelfinavir mesylate Nelfinavir mesylate Nelfinavir mesylate is a methanesulfonate (mesylate) salt prepared from equimolar amounts of nelfinavir and methanesulfonic acid. It is used for treatment of HIV and also exhibits some anticancer properties. It has a role as a HIV protease inhibitor and an antineoplastic agent. It contains a nelfinavir(1+).
Nelfinavir Mesylate is the mesylate salt form of nelfinavir, a synthetic antiviral agent that selectively binds to and inhibits human immunodeficiency virus (HIV) protease. Nelfinavir has activity against HIV 1 and 2.
A potent HIV protease inhibitor. It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children.
See also: Nelfinavir (has active moiety).
Brand Name: Vulcanchem
CAS No.: 159989-65-8
VCID: VC0007595
InChI: InChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4)/t22-,23+,26-,27-,29+;/m0./s1
SMILES: CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O
Molecular Formula: C33H49N3O7S2
Molecular Weight: 663.9 g/mol

Nelfinavir mesylate

CAS No.: 159989-65-8

Cat. No.: VC0007595

Molecular Formula: C33H49N3O7S2

Molecular Weight: 663.9 g/mol

* For research use only. Not for human or veterinary use.

Nelfinavir mesylate - 159989-65-8

CAS No. 159989-65-8
Molecular Formula C33H49N3O7S2
Molecular Weight 663.9 g/mol
IUPAC Name (3S,4aS,8aS)-N-tert-butyl-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylsulfanylbutyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide;methanesulfonic acid
Standard InChI InChI=1S/C32H45N3O4S.CH4O3S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-40-24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4;1-5(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39);1H3,(H,2,3,4)/t22-,23+,26-,27-,29+;/m0./s1
Standard InChI Key NQHXCOAXSHGTIA-SKXNDZRYSA-N
Isomeric SMILES CC1=C(C=CC=C1O)C(=O)N[C@@H](CSC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O.CS(=O)(=O)O
SMILES CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O
Canonical SMILES CC1=C(C=CC=C1O)C(=O)NC(CSC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O.CS(=O)(=O)O
Colorform White to off-white amorphous powder

Nelfinavir mesylate is a potent human immunodeficiency virus (HIV) protease inhibitor used primarily in the treatment of HIV-1 infection. It is marketed under the brand name Viracept and is part of a class of drugs known as protease inhibitors, which work by blocking the action of protease enzymes in HIV, preventing the virus from replicating.

Mechanism of Action

Nelfinavir mesylate inhibits HIV-1 protease, an enzyme essential for the maturation of viral particles. By blocking this enzyme, nelfinavir prevents the virus from replicating effectively, thereby reducing viral load in the body.

MechanismDescription
Protease InhibitionInhibits HIV-1 protease, preventing viral replication .
Off-Target EffectsInhibits TGFβ1 pathway and mTOR pathway, which may be beneficial in treating conditions like systemic sclerosis .

Pharmacokinetics

Nelfinavir mesylate is orally administered and its absorption is significantly enhanced by the presence of food in the gastrointestinal tract. The bioavailability of nelfinavir varies depending on the formulation; for example, the 625-mg tablets have a higher bioavailability compared to the 250-mg tablets when taken with food .

Key Pharmacokinetic Parameters

  • Absorption: Peak plasma concentration and area under the curve (AUC) are 2–5 times greater when administered with a meal compared to fasting conditions .

  • Distribution: Highly bound to plasma proteins (98%) .

  • Metabolism: Primarily metabolized by CYP3A and CYP2C19 enzymes .

  • Elimination: Excreted mainly in feces as unchanged drug and metabolites .

  • Half-life: Approximately 3.5 to 5 hours .

Clinical Use

Nelfinavir mesylate is used in combination with other antiretroviral agents for the treatment of HIV-1 infection in adults and pediatric patients aged two years and older . It has also shown potential in treating systemic sclerosis (SSc) by inhibiting fibrogenic pathways .

Clinical Efficacy

  • HIV Treatment: Effective in reducing viral load when used in combination therapy .

  • Systemic Sclerosis: Inhibits lung fibrosis development in animal models by targeting TGFβ1 and mTOR pathways .

Research Findings

Recent studies have highlighted nelfinavir mesylate's potential beyond HIV treatment. Its ability to inhibit fibrosis pathways makes it a candidate for treating conditions like systemic sclerosis.

Anti-Fibrotic Effects

Study FindingsDescription
TGFβ1 Pathway InhibitionReduces myofibroblast differentiation and collagen deposition .
mTOR Pathway InhibitionContributes to reduced fibrosis by inhibiting cell growth pathways .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator